[(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride
Description
[(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride (CAS: 1255717-72-6) is a triazole-derived compound with a propyl substituent at the 4-position of the triazole ring and a methylamine group at the 3-position, stabilized as a dihydrochloride salt. Its molecular formula is C₇H₁₆Cl₂N₄, with an average molecular weight of 227.133 g/mol . The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Structural characterization tools like SHELXL and ORTEP-3 have been critical in resolving its crystallographic details, including bond angles and packing efficiency .
Properties
IUPAC Name |
(4-propyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-2-3-10-5-8-9-6(10)4-7;;/h5H,2-4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQABGOMYGSQPNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
The compound features a 1,2,4-triazole core substituted with a propyl group at the 4-position and a methylamine moiety at the 3-position, forming a dihydrochloride salt. Key descriptors include:
- IUPAC Name : (4-propyl-1,2,4-triazol-3-yl)methanamine dihydrochloride
- SMILES : CCCN1C=NN=C1CN.Cl.Cl
- Hydrogen Bond Donors/Acceptors : 3/3
The topological polar surface area (56.7 Ų) and rotatable bond count (3) suggest moderate solubility and conformational flexibility.
Synthetic Routes
Thiourea-Carbodiimide Cyclization
A foundational method for 1,2,4-triazole synthesis involves thiourea derivatives reacting with thiophiles to form carbodiimides, followed by cyclization with acyl hydrazides.
Reaction Mechanism
Thiophile-Mediated Carbodiimide Formation :
- 1,3-Disubstituted thioureas react with mercury(II) acetate ($$ \text{Hg(OAc)}2 $$) to eliminate $$ \text{H}2\text{S} $$, generating carbodiimides.
- Example:
$$
\text{Thiourea} + \text{Hg(OAc)}_2 \rightarrow \text{Carbodiimide} + \text{HgS} + 2\text{HOAc}
$$ - Optimal conditions: 2.5 equivalents of formylhydrazide, 2-hour reaction time (yield: 91%).
Cyclization with Acyl Hydrazides :
Adaptation for Target Compound
- Starting Material : 1-(Propyl)thiourea derivatives.
- Modifications :
- Use $$ \text{Hg(OAc)}_2 $$ to generate the carbodiimide intermediate.
- React with glycine hydrazide to introduce the methylamine side chain.
- Challenges : Alkyl groups (e.g., propyl) may reduce cyclization efficiency compared to aryl groups.
Direct Alkylation of Triazole Intermediates
An alternative route involves constructing the triazole core first, followed by alkylation and amination.
Triazole Core Synthesis
- Cycloaddition Methods :
- [3+2] cycloaddition between amidines and nitriles under basic conditions.
- Example:
$$
\text{Amidine} + \text{Nitrile} \xrightarrow{\text{Base}} 1,2,4\text{-Triazole}
$$
Propyl Group Introduction
- Alkylation :
- Treat 4H-1,2,4-triazole-3-methanamine with 1-bromopropane in the presence of $$ \text{K}2\text{CO}3 $$.
- Solvent: DMF, 80°C, 12 hours.
Salt Formation
Optimization and Reaction Conditions
Thiophile Selection
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Challenges and Limitations
- Regioselectivity : Ensuring 1,4-disubstitution over 1,5-isomers remains challenging.
- Toxicity : Mercury reagents require alternative thiophiles (e.g., polymer-supported agents).
- Yield Variability : Alkyl triazoles exhibit lower yields (12–60%) compared to aryl derivatives.
Chemical Reactions Analysis
Types of Reactions
[(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include triazole N-oxides, dihydrotriazole derivatives, and various substituted triazole compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that [(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride exhibits antimicrobial properties against various bacterial and fungal strains. This makes it a candidate for developing new antimicrobial agents. Studies have shown that compounds containing triazole rings often demonstrate significant activity against pathogens, which is crucial in combating antibiotic resistance.
Pharmacological Studies
The pharmacodynamics and pharmacokinetics of this compound are actively studied through in vitro assays. These studies evaluate cytotoxicity and the mechanism of action on different cell lines. Binding studies using techniques such as surface plasmon resonance help elucidate how the compound interacts with specific receptors or enzymes.
Potential Therapeutic Uses
Given its biological activity, this compound may have potential applications in treating conditions such as infections caused by resistant strains of bacteria or fungi. Its dual functionality as both an amine and a triazole offers diverse reactivity options that could be exploited for therapeutic purposes .
Fungicides
The triazole moiety is commonly used in agricultural chemistry as a fungicide. Compounds similar to this compound have been shown to inhibit the growth of various fungal pathogens in crops. This application is particularly relevant in the context of sustainable agriculture practices aimed at reducing chemical pesticide use.
Study on Antimicrobial Properties
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of triazole compounds, including this compound. The study demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The results suggest that modifications to the triazole structure can enhance efficacy against specific pathogens .
Evaluation of Cytotoxic Effects
Another research effort focused on evaluating the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it possesses antitumor activity, with mean GI50 values suggesting effective inhibition of cell proliferation at low concentrations. This positions this compound as a potential lead compound for further development into anticancer drugs .
Mechanism of Action
The mechanism of action of [(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Triazole Core
The compound’s pharmacological and physicochemical properties are influenced by substituents on the triazole ring. Key analogs include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| [(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride | Propyl (4) | C₇H₁₆Cl₂N₄ | 227.133 | 1255717-72-6 |
| [(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride | Isopropyl (4) | C₇H₁₆Cl₂N₄ | 227.133 | 1258651-61-4 |
| [(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride | Cyclohexyl (4) | C₁₀H₁₈Cl₂N₄ | 265.18 | 1269199-01-0 |
| Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride | Methyl (3) | C₅H₁₂Cl₂N₄ | 199.08 | Not provided |
Key Observations :
- Propyl vs.
- Cyclohexyl Substituent : The bulkier cyclohexyl group significantly raises molecular weight (265.18 g/mol) and steric hindrance, likely reducing solubility and metabolic stability .
- Positional Isomerism : Methyl substitution at the 3-position (as in C₅H₁₂Cl₂N₄) shortens the alkyl chain and alters electronic density on the triazole ring, which may affect binding affinity in biological targets .
Heterocycle Variations: Triazole vs. Pyrazole
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride (a pyrazole analog) exhibits a distinct heterocyclic core. Pyrazoles lack the third nitrogen atom present in triazoles, reducing hydrogen-bonding capacity and altering metabolic pathways. Triazoles are generally more resistant to oxidation, enhancing their utility in long-acting pharmaceuticals .
Biological Activity
[(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a synthetic organic compound characterized by its triazole ring structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole moiety is known for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Structure and Properties
The chemical formula for this compound is C₆H₁₄Cl₂N₄. Its structure includes a propyl group that enhances lipophilicity, potentially improving its interaction with biological targets. This compound is part of a larger class of 1,2,4-triazole derivatives that have shown promising pharmacological properties.
Antimicrobial Properties
Studies indicate that this compound exhibits antimicrobial activity against various bacterial and fungal strains. For instance, it has demonstrated effectiveness against Candida albicans and other Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity | Reference |
|---|---|---|
| Candida albicans | Effective | |
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Effective |
Anticancer Activity
Research has shown that compounds with a triazole core can exhibit significant anticancer properties. For example, derivatives similar to [(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine have been tested against various cancer cell lines and have shown promising results in inhibiting cell proliferation . The compound's mechanism of action may involve the disruption of microtubule formation and induction of apoptosis in cancer cells.
Case Study: Anticancer Efficacy
In a study evaluating the effects of triazole derivatives on cancer cell lines, compounds similar to [(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine were shown to inhibit tumor growth significantly. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Anti-inflammatory Effects
Triazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.
- Receptor Binding : Binding studies suggest that this compound interacts with various biological receptors.
- Cell Cycle Arrest : Evidence indicates that it may induce cell cycle arrest in cancer cells.
Q & A
Q. What are the established synthetic routes for [(4-Propyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride?
The synthesis typically involves condensation reactions under acidic or basic conditions. For triazole derivatives, a common approach is reacting 3-substituted-1,2,4-triazol-5-amine precursors with formaldehyde and alkylamines (e.g., methylamine) to form the methylamine backbone, followed by dihydrochloride salt formation using HCl . For example, similar compounds like methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride are synthesized via Mannich-type reactions under acidic conditions . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields.
Q. What analytical techniques are recommended for structural characterization?
Key methods include:
- NMR spectroscopy (1H, 13C) to confirm substituent positions and salt formation.
- X-ray crystallography for resolving stereochemistry and hydrogen bonding in the dihydrochloride form .
- Mass spectrometry (HRMS) to validate molecular weight and purity.
- Elemental analysis to confirm stoichiometry of the salt . For example, details computed hydrogen bond donor/acceptors and topological polar surface area (53.6 Ų) for analogous triazole derivatives .
Q. What initial biological screening assays are relevant for this compound?
Prioritize antimicrobial (e.g., MIC assays against E. coli and S. aureus), antifungal (e.g., C. albicans), and cytotoxicity screens (e.g., MTT assay on cancer cell lines) . highlights that triazole derivatives exhibit activity against HIV-1 and inflammatory targets, suggesting similar screening frameworks for this compound .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate triazole ring formation.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, as seen in ’s reflux-based synthesis of triazole derivatives .
- Purification : Recrystallization from ethanol/water mixtures enhances purity, while chromatography (e.g., silica gel) resolves byproducts .
Q. How to resolve contradictions in reported biological activity data?
- Comparative assays : Standardize protocols (e.g., consistent cell lines, inoculum sizes) to minimize variability.
- Structural analogs : Test derivatives with modified substituents (e.g., propyl vs. methyl groups) to isolate structure-activity relationships (SAR) .
- Statistical validation : Apply ANOVA or dose-response curve modeling to confirm significance of activity trends .
Q. What strategies address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic (PK) profiling : Assess solubility (via shake-flask method), metabolic stability (microsomal assays), and plasma protein binding .
- Formulation optimization : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability.
- Toxicology studies : Monitor hepatotoxicity and renal clearance in rodent models.
Q. How to identify biological targets using computational methods?
- Molecular docking : Screen against databases (e.g., PDB) to predict binding to enzymes like CYP450 or viral proteases .
- QSAR modeling : Correlate electronic (e.g., logP) and steric descriptors (e.g., molar refractivity) with activity data .
- Retrosynthesis AI tools : Leverage platforms like Pistachio or Reaxys to predict feasible synthetic pathways and bioactive intermediates .
Q. What is the impact of the dihydrochloride salt on physicochemical properties?
- Solubility : The salt form enhances aqueous solubility compared to the free base, critical for in vivo applications .
- Stability : Hygroscopicity requires storage under inert conditions (argon/vacuum) to prevent decomposition.
- Reactivity : The hydrochloride groups may participate in hydrogen bonding with biological targets, altering binding kinetics .
Q. How can computational modeling guide SAR studies?
- DFT calculations : Predict electron density maps to identify nucleophilic/electrophilic regions on the triazole ring .
- MD simulations : Model ligand-receptor interactions over time (e.g., with bacterial efflux pumps) to optimize residence time .
- ADMET prediction : Tools like SwissADME forecast absorption and toxicity profiles for derivative prioritization .
Q. What challenges arise during scale-up from lab to pilot plant?
- Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat during HCl addition.
- Byproduct formation : Implement inline IR spectroscopy for real-time monitoring of intermediate purity .
- Regulatory compliance : Ensure adherence to ICH guidelines for impurity thresholds (e.g., genotoxic impurities < 1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
